Idelalisib - 870281-82-6

Idelalisib

Catalog Number: EVT-287275
CAS Number: 870281-82-6
Molecular Formula: C22H18FN7O
Molecular Weight: 415.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Idelalisib is a first-in-class, selective, oral inhibitor of phosphatidylinositol 3-kinase delta (PI3Kδ). [, , , , , , , , , , , ] PI3Kδ plays a crucial role in B-cell receptor signaling, a pathway often dysregulated in various B-cell malignancies. [, ] Idelalisib's selectivity for the delta isoform distinguishes it from pan-PI3K inhibitors. [, ] This selectivity is a critical factor in its application within scientific research, particularly for investigating PI3Kδ-dependent signaling pathways in both normal and malignant B-cells. []

Future Directions
  • Optimizing Combination Therapies: Further research is needed to optimize combination therapies incorporating Idelalisib, particularly identifying synergistic drug combinations that enhance efficacy while minimizing toxicity. [, , , ] This includes exploring combinations with both B-cell receptor pathway inhibitors and agents targeting orthogonal pathways, such as BET inhibitors. [, , ]
  • Overcoming Drug Resistance: A deeper understanding of the mechanisms underlying Idelalisib resistance is crucial for developing strategies to overcome or circumvent resistance. [, ] Future research should focus on identifying biomarkers that predict response to Idelalisib and exploring the potential of combining Idelalisib with inhibitors of alternative pathways, such as ERK1/2 inhibitors, to circumvent resistance mediated by MAPK pathway activation. []
  • Investigating Immunological Applications: The impact of Idelalisib on T-cell differentiation and function, particularly its effects on Th17 and Treg cells, warrants further investigation for potential applications in autoimmune diseases. [, ] Future research should focus on elucidating the precise mechanisms by which Idelalisib modulates T-cell responses and exploring its therapeutic potential in preclinical models of autoimmunity.
Overview

Idelalisib is a small molecule inhibitor specifically targeting the phosphatidylinositol 3-kinase delta isoform (PI3Kδ). It was developed for the treatment of various hematological malignancies, particularly chronic lymphocytic leukemia and non-Hodgkin lymphoma. The compound received accelerated approval from the United States Food and Drug Administration in July 2014, marking it as a significant advancement in cancer therapeutics due to its mechanism of action that disrupts critical signaling pathways involved in cell survival and proliferation .

Source and Classification

Idelalisib was initially developed by the Icos Corporation, which later became part of Gilead Sciences. It is classified as an antineoplastic agent and falls under the category of PI3K inhibitors, specifically targeting the PI3Kδ isoform, which plays a crucial role in B-cell receptor signaling . This compound is particularly notable for its selectivity, with a 50% inhibitory concentration of 2.5 nM for the p110δ catalytic subunit, making it significantly more potent than other PI3K isoforms .

Synthesis Analysis

Methods and Technical Details

The synthesis of idelalisib has been approached through various methods. One notable route begins with 2-fluoro-6-nitrobenzoic acid. The process involves several key steps:

  1. Coupling Reaction: Adenine is coupled with 2-hydroxybutyrate to form an adenine derivative.
  2. Formation of Acid Intermediate: The adenine derivative is treated with 2-amino-6-fluorobenzoic acid in the presence of trimethylaluminum to yield an acid intermediate.
  3. Cyclization: The acid intermediate undergoes cyclization with aniline in a high-temperature environment (80–120 °C), resulting in idelalisib .

This synthetic pathway has been optimized to control impurities and improve yields, demonstrating scalability for larger production volumes .

Molecular Structure Analysis

Structure and Data

Idelalisib has a complex molecular structure characterized by a quinazolinone core. Its chemical formula is C19H19FN4O3, and it has the following structural features:

  • Molecular Weight: 356.38 g/mol
  • Chemical Structure: The compound consists of a quinazolinone moiety linked to a purine derivative, which is essential for its biological activity.

The structural representation can be summarized as follows:

Idelalisib 5 fluoro 3 phenyl 2 1S 1 9H purin 6 ylamino propyl 4 3H quinazolinone\text{Idelalisib }\text{5 fluoro 3 phenyl 2 1S 1 9H purin 6 ylamino propyl 4 3H quinazolinone}
Chemical Reactions Analysis

Reactions and Technical Details

Idelalisib can undergo various chemical reactions typical for small molecule inhibitors. Key reactions include:

  1. Deprotection Reactions: Involves removing protecting groups used during synthesis, typically using acids such as hydrochloric acid.
  2. Salt Formation: Idelalisib can be converted into pharmaceutically acceptable salts by reacting it with suitable acids in appropriate solvents (e.g., ethanol or isopropanol) to enhance solubility and stability .

These reactions are critical for optimizing the compound's pharmacological properties.

Mechanism of Action

Process and Data

Idelalisib exerts its therapeutic effects primarily through the inhibition of the PI3Kδ pathway, which is crucial for B-cell survival and proliferation. The mechanism involves:

  1. Inhibition of PI3K Signaling: By selectively inhibiting PI3Kδ, idelalisib disrupts downstream signaling pathways that promote cell survival.
  2. Induction of Apoptosis: This inhibition leads to decreased phosphorylation of Akt, a key protein that promotes cell growth and survival, ultimately resulting in apoptosis of malignant B-cells .
  3. Reduction of Cytokine Production: Idelalisib also suppresses protumor cytokine production by T cells and natural killer cells, further contributing to its antitumor effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Idelalisib exhibits several notable physical and chemical properties:

These properties influence its formulation and clinical use.

Applications

Scientific Uses

Idelalisib's primary application lies within oncology, specifically for treating:

  • Chronic Lymphocytic Leukemia: Approved as a monotherapy or in combination with other agents like rituximab.
  • Non-Hodgkin Lymphoma: Demonstrated efficacy in various forms of this disease.

Additionally, ongoing research continues to explore its potential in combination therapies and other hematological malignancies due to its targeted action against specific cancer cell signaling pathways .

Properties

CAS Number

870281-82-6

Product Name

Idelalisib

IUPAC Name

5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one

Molecular Formula

C22H18FN7O

Molecular Weight

415.4 g/mol

InChI

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1

InChI Key

IFSDAJWBUCMOAH-HNNXBMFYSA-N

SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Solubility

pH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions

Synonyms

CAL101; CAL 101; CAL-101; GS1101; GS 1101; GS-1101, Idelalisib.

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Isomeric SMILES

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.